molecular formula C22H21BrN2O4S B4844840 (5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4844840
M. Wt: 489.4 g/mol
InChI Key: TZUOVWGHHMDDQR-LFIBNONCSA-N
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Description

(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated phenyl group, a methoxy-substituted benzylidene moiety, and a thioxodihydropyrimidine core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes may include:

    Bromination: Introduction of the bromine atom into the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Methoxylation: Introduction of the methoxy group via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Thioxodihydropyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thioxodihydropyrimidine ring.

    Coupling Reactions: The final step involves coupling the brominated phenyl and methoxy-substituted benzylidene intermediates under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups via nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of derivatives with enhanced pharmacological properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential as a precursor for the synthesis of advanced materials can be of significant interest.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and molecular architecture. This unique structure allows for distinct chemical reactivity and potential biological activities that set it apart from other similar compounds.

Properties

IUPAC Name

(5E)-1-(4-bromo-2-methylphenyl)-5-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-12(2)29-19-14(6-5-7-18(19)28-4)11-16-20(26)24-22(30)25(21(16)27)17-9-8-15(23)10-13(17)3/h5-12H,1-4H3,(H,24,26,30)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUOVWGHHMDDQR-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC(C)C)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC(C)C)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 2
Reactant of Route 2
(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 3
Reactant of Route 3
(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 4
Reactant of Route 4
(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 5
Reactant of Route 5
(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Reactant of Route 6
Reactant of Route 6
(5E)-1-(4-bromo-2-methylphenyl)-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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